molecular formula C24H29N2+ B3064033 Darotropium CAS No. 850689-51-9

Darotropium

Cat. No.: B3064033
CAS No.: 850689-51-9
M. Wt: 345.5 g/mol
InChI Key: BKLAJZNVMHLXAP-VKGMXUHCSA-N
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Description

Darotropium is a long-acting muscarinic antagonist developed by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD). It is designed to be used in combination with other bronchodilators to improve lung function and reduce symptoms in patients with COPD .

Preparation Methods

Synthetic Routes and Reaction Conditions

Darotropium can be synthesized through a multi-step process involving the formation of its core structure and subsequent functionalization. The synthesis typically involves the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a bicyclic ring system.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Raw Material Preparation: High-quality raw materials are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield.

    Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Darotropium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions can be used to introduce different substituents onto the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can introduce different functional groups.

Scientific Research Applications

Darotropium has several scientific research applications, including:

Mechanism of Action

Darotropium exerts its effects by blocking muscarinic acetylcholine receptors in the airways. This inhibition reduces the parasympathetic nervous system’s influence on the bronchial muscles, leading to bronchodilation and improved airflow. The molecular targets include muscarinic receptors, and the pathways involved include the inhibition of cyclic guanosine monophosphate (cGMP) degradation .

Comparison with Similar Compounds

Similar Compounds

    Ipratropium: A short-acting muscarinic antagonist used for similar indications.

    Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.

    Aclidinium: A long-acting muscarinic antagonist with a similar mechanism of action.

Uniqueness

Darotropium is unique in its combination of long-acting properties and specific receptor binding profile, making it particularly effective in combination therapies for COPD. Its ability to be used in combination with other bronchodilators sets it apart from other similar compounds .

Properties

CAS No.

850689-51-9

Molecular Formula

C24H29N2+

Molecular Weight

345.5 g/mol

IUPAC Name

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile

InChI

InChI=1S/C24H29N2/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23H,13-17H2,1-2H3/q+1/t19?,22-,23+

InChI Key

BKLAJZNVMHLXAP-VKGMXUHCSA-N

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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